molecular formula C23H25FN4O3 B2525654 7-Fluoro-3-[[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415603-20-0

7-Fluoro-3-[[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one

Cat. No. B2525654
CAS RN: 2415603-20-0
M. Wt: 424.476
InChI Key: HADPPPPKWWOBOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a straightforward route. Researchers have described a facile synthetic method using piperidine-4-carboxylic acid , 1,3-difluorobenzene , and various halogen derivatives. The target products are obtained with yields ranging from 55% to 92% in relatively short reaction times. The structure of the synthesized compounds is confirmed through 1H and 13C NMR and mass spectra .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-3-[[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one consists of a quinazolinone core with a fluorine substitution at position 7. The piperidine ring and the pyridine-3-carbonyl group are essential components. Crystallographic studies provide insights into its three-dimensional arrangement .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 158–160°C .
  • Spectral Data : The 1H NMR spectrum provides information about proton environments within the molecule .
  • Molecular Weight : The calculated molecular weight is 220.24 g/mol .

Future Directions

: Garlapati, K. K., Ganta, R. K., Siva Kumar, K., & Srinivasu, N. (2023). Design and Straightforward Synthesis of Novel N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives and Their Antibacterial Activity. Russian Journal of Organic Chemistry, 59(3), 190–195. DOI: 10.1134/S1070428023010219

: Su, X., Zhang, X., Meng, Q., & Li, H. (2021). Crystal structure of (E)-7-fluoro-2-((6-methoxypyridin-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one, C₁₇H₁₄FNO₂. Zeitschrift für Kristallographie - New Crystal Structures, 236

properties

IUPAC Name

7-fluoro-3-[[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c1-15(2)31-21-6-3-17(12-25-21)22(29)27-9-7-16(8-10-27)13-28-14-26-20-11-18(24)4-5-19(20)23(28)30/h3-6,11-12,14-16H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADPPPPKWWOBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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